

Technical Support Center: 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (TAHP-S)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Cat. No.:	B140154

[Get Quote](#)

Welcome to the technical support center for 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP-S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of TAHP-S in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP-S) and what are its common applications?

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative. It primarily serves as a chemical intermediate in the synthesis of other compounds, such as guanines and purine derivatives, which may exhibit antiviral or antioxidant activities.^{[1][2][3]} It is important to note that while it is a precursor to molecules with antioxidant properties, it is not commonly used as a standard antioxidant in routine assays.

Q2: What are the key physical and chemical properties of TAHP-S I should be aware of?

TAHP-S is typically a white to off-white or yellow-beige crystalline solid.^[2] The sulfate salt form is used to enhance the stability of the free base.^[1] Key properties are summarized in the table below.

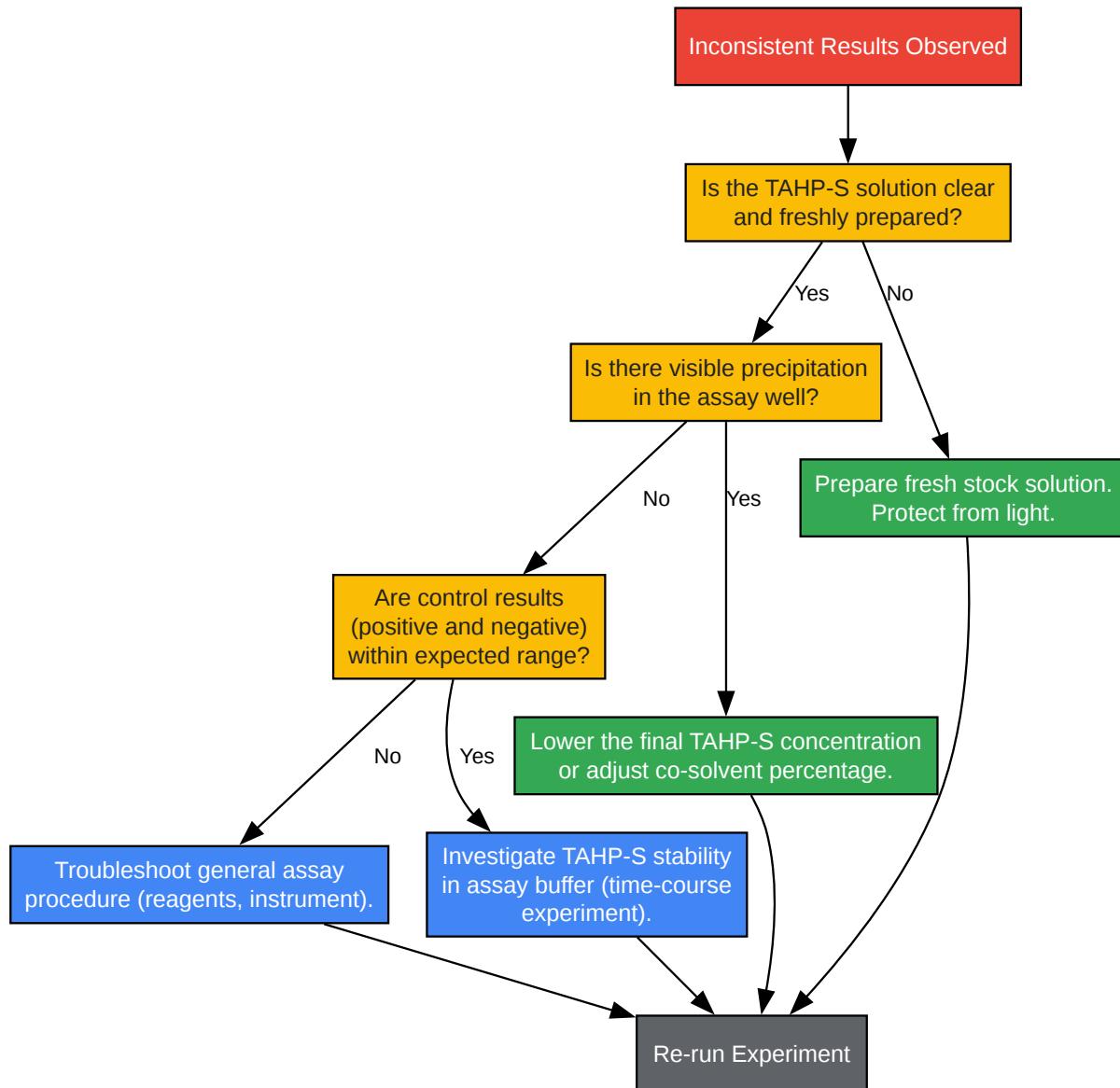
Property	Value	References
Appearance	White to off-white/yellow-beige crystalline powder	[2]
Solubility in Water	Very low (approx. 2 g/L)	[1][2]
Solubility in Organic Solvents	Soluble in DMSO	[2][4]
pH of Aqueous Solution	2.0 - 3.0 (for a 2 g/L solution)	
Storage Conditions	Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.	[4][5]
Incompatibilities	Strong oxidizing agents	

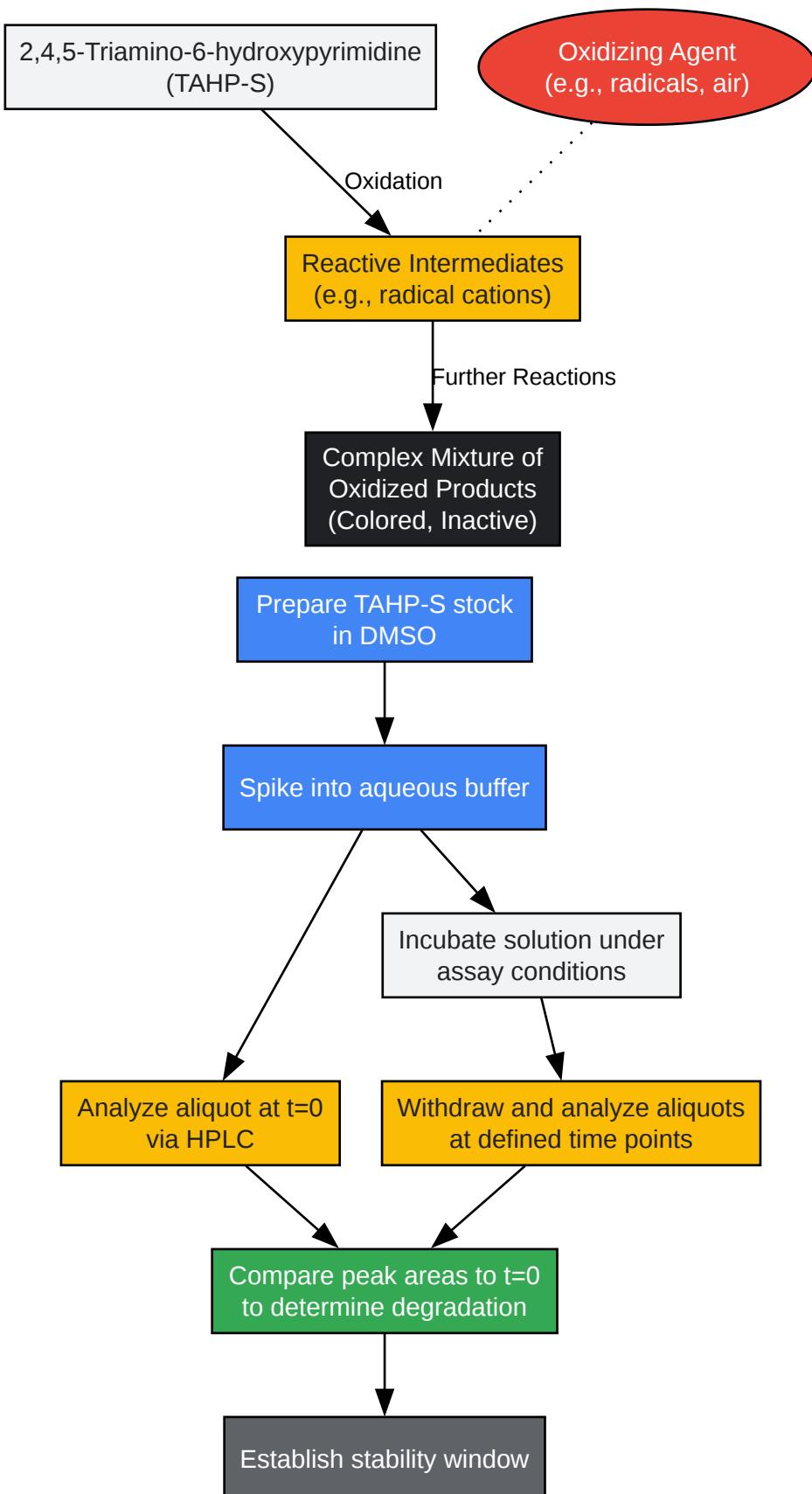
Q3: How should I prepare a stock solution of TAHP-S?

Due to its very low solubility in water, preparing aqueous stock solutions can be challenging.[\[1\]](#) [\[2\]](#)

- For organic solvent-based assays: Dimethyl sulfoxide (DMSO) is a suitable solvent.[\[2\]](#)[\[4\]](#) Prepare a concentrated stock solution in DMSO and dilute it into the assay medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
- For aqueous-based assays: Preparing a stock solution directly in neutral buffers will be difficult. If an aqueous solution is necessary, consider the following:
 - The pH of a 2 g/L solution of TAHP-S in water is acidic (pH 2-3).
 - Its solubility is pH-dependent; it is more soluble in acidic conditions and can be precipitated by adjusting the pH.[\[6\]](#)
 - For assays requiring neutral pH, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. This may still lead to precipitation if the final concentration exceeds its aqueous solubility limit.

Troubleshooting Guides


Issue 1: Inconsistent or non-reproducible results in antioxidant assays.


Inconsistent results when using TAHP-S in assays like DPPH or FRAP can stem from its inherent instability and low solubility.

Possible Causes and Solutions:

Cause	Solution
Degradation of TAHP-S stock solution	Prepare fresh stock solutions for each experiment. Avoid storing stock solutions for extended periods, even at low temperatures. Protect stock solutions from light. ^[5]
Precipitation in assay medium	Visually inspect the assay wells for any precipitate. If precipitation occurs, consider lowering the final concentration of TAHP-S or increasing the percentage of co-solvent (like DMSO), ensuring the solvent itself does not interfere with the assay.
Oxidation of TAHP-S by assay components	TAHP-S is susceptible to oxidation. ^[5] This is particularly relevant in assays that involve strong oxidizing agents. Ensure that the assay conditions are appropriate and consider running controls to assess the stability of TAHP-S in the assay buffer over the experiment's time course.
pH-related instability	The stability of TAHP-S is pH-dependent. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH upon the addition of the (likely acidic) TAHP-S stock solution.

Troubleshooting Workflow for Inconsistent Results

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 | FT12125 [biosynth.com]
- 6. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (TAHP-S)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140154#stability-issues-of-2-4-5-triamino-6-hydroxypyrimidine-sulfate-in-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com